n-Methyl-3-(pyrrolidin-1-ylmethyl)benzylamine
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Overview
Description
n-Methyl-3-(pyrrolidin-1-ylmethyl)benzylamine: is an organic compound that has garnered significant interest in the scientific community.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-Methyl-3-(pyrrolidin-1-ylmethyl)benzylamine typically involves the reaction of 3-(pyrrolidin-1-ylmethyl)benzylamine with methylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the methylation process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: n-Methyl-3-(pyrrolidin-1-ylmethyl)benzylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the pyrrolidine ring or the benzylamine moiety is substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which n-Methyl-3-(pyrrolidin-1-ylmethyl)benzylamine exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or chemical outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
n-Methyl-3-(pyrrolidin-1-ylmethyl)benzylamine can be compared with other similar compounds, such as:
3-(pyrrolidin-1-ylmethyl)benzylamine: Lacks the methyl group on the nitrogen atom.
N-Methylbenzylamine: Lacks the pyrrolidine ring.
N-Methyl-3-(piperidin-1-ylmethyl)benzylamine: Contains a piperidine ring instead of a pyrrolidine ring.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-methyl-1-[3-(pyrrolidin-1-ylmethyl)phenyl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-14-10-12-5-4-6-13(9-12)11-15-7-2-3-8-15/h4-6,9,14H,2-3,7-8,10-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLOQOEPFPGJWNP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC=C1)CN2CCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90594625 |
Source
|
Record name | N-Methyl-1-{3-[(pyrrolidin-1-yl)methyl]phenyl}methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90594625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
884507-46-4 |
Source
|
Record name | N-Methyl-1-{3-[(pyrrolidin-1-yl)methyl]phenyl}methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90594625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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